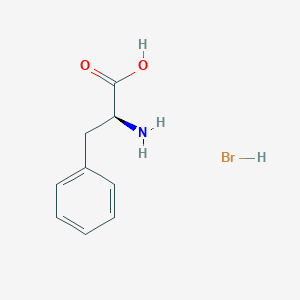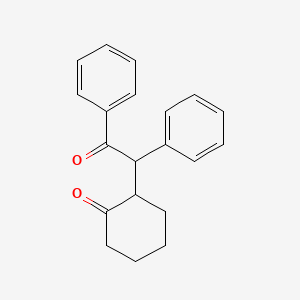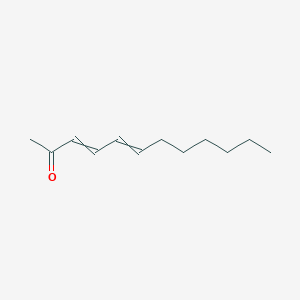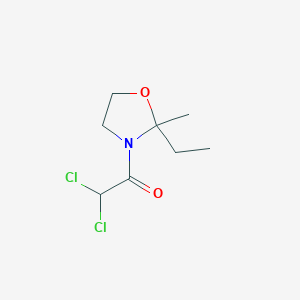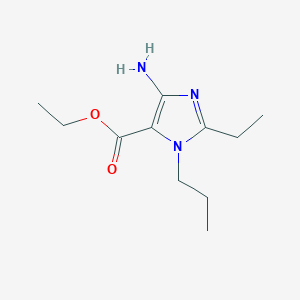![molecular formula C38H26 B14637542 9,10-Di([1,1'-biphenyl]-2-yl)anthracene CAS No. 52783-23-0](/img/structure/B14637542.png)
9,10-Di([1,1'-biphenyl]-2-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Di([1,1’-biphenyl]-2-yl)anthracene: is a polycyclic aromatic hydrocarbon. It is a derivative of anthracene, characterized by the substitution of biphenyl groups at the 9 and 10 positions of the anthracene core. This compound is known for its interesting photophysical properties and is used in various applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene typically involves the following steps:
Friedel-Crafts Alkylation: This method involves the alkylation of anthracene with biphenyl groups using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Metal-Catalyzed Reactions: Recent advancements have shown that metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to attach biphenyl groups to the anthracene core.
Industrial Production Methods
Industrial production of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 9,10-Di([1,1’-biphenyl]-2-yl)anthracene can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can be achieved using hydrogenation methods.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Major Products
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Dihydroanthracene derivatives.
Substitution Products: Sulfonated and nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Di([1,1’-biphenyl]-2-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a sensitizer in chemiluminescence and as a molecular organic semiconductor in blue OLEDs.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of OLED-based displays and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene involves its ability to absorb and emit light. The compound’s extended π-conjugated system allows it to act as an efficient light-emitting material. In OLEDs, it functions by transferring energy to adjacent molecules, resulting in the emission of blue light . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent relaxation, emitting photons in the process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of biphenyl groups.
9,10-Dihydroanthracene: A reduced form of anthracene, used as a hydrogen donor.
9,10-Dithioanthracene: Contains thiol groups, used in molecular machines.
Uniqueness
9,10-Di([1,1’-biphenyl]-2-yl)anthracene is unique due to its enhanced photophysical properties and stability compared to its simpler analogs. The presence of biphenyl groups increases its conjugation and rigidity, making it a superior material for optoelectronic applications .
Eigenschaften
CAS-Nummer |
52783-23-0 |
|---|---|
Molekularformel |
C38H26 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
9,10-bis(2-phenylphenyl)anthracene |
InChI |
InChI=1S/C38H26/c1-3-15-27(16-4-1)29-19-7-9-21-31(29)37-33-23-11-13-25-35(33)38(36-26-14-12-24-34(36)37)32-22-10-8-20-30(32)28-17-5-2-6-18-28/h1-26H |
InChI-Schlüssel |
RBOUBHBEHOSVMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


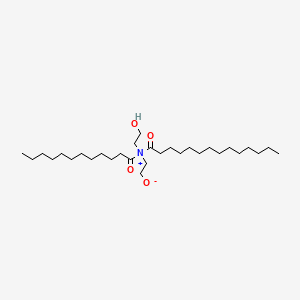

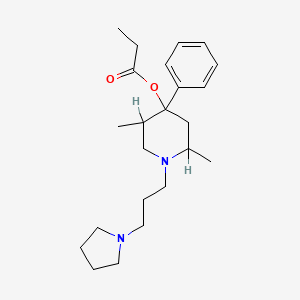
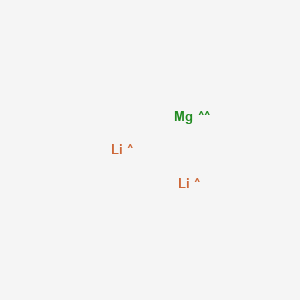
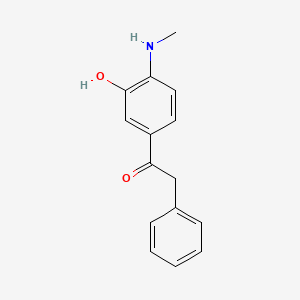
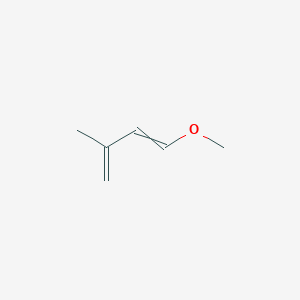
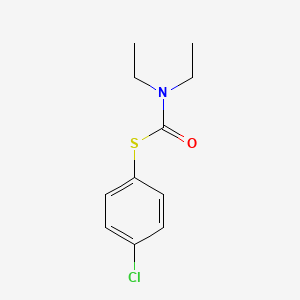
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
